An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile (CAS Number: 49561-96-8)
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetonitrile (CAS Number: 49561-96-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)phenylacetonitrile, with CAS number 49561-96-8, is a versatile fluorinated organic compound that has garnered significant interest in various scientific and industrial sectors. Its unique trifluoromethoxy group imparts desirable physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(Trifluoromethoxy)phenylacetonitrile, with a particular focus on its role in drug discovery and development.
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. These characteristics make it a highly sought-after moiety in the design of novel therapeutic agents, particularly for neurological disorders.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Trifluoromethoxy)phenylacetonitrile is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 49561-96-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₆F₃NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 201.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless liquid or white to off-white solid | --INVALID-LINK-- |
| Melting Point | 30-33 °C | --INVALID-LINK-- |
| Boiling Point | 96 °C at 4 mmHg | --INVALID-LINK-- |
| Purity | ≥98% (GC) | --INVALID-LINK-- |
| Storage | 2 - 8 °C | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile
This procedure outlines the synthesis via a nucleophilic substitution reaction.
Reaction Scheme:
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 4-(Trifluoromethoxy)benzyl bromide (1 equivalent).
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Solvent and Reagent Addition: A suitable solvent, such as ethanol or a mixture of ethanol and water, is added to dissolve the starting material. Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) is then carefully added to the solution.
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Reaction Conditions: The reaction mixture is heated to reflux (typically 60-80 °C) and stirred vigorously for several hours (monitoring by TLC or GC-MS is recommended to determine reaction completion).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate or dichloromethane.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(Trifluoromethoxy)phenylacetonitrile.
Applications in Drug Development: Synthesis of Riluzole
A significant application of trifluoromethoxy-containing compounds is in the synthesis of pharmaceuticals. For instance, the structurally related compound, 4-(trifluoromethoxy)aniline, is a key starting material for the synthesis of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[2][3][4] The following section details the synthesis of Riluzole and provides a visual workflow.
Experimental Protocol for the Synthesis of Riluzole
This protocol is based on procedures described in various patents and publications.[2][3][4]
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Thiocyanation: To a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in glacial acetic acid, potassium thiocyanate (or ammonium thiocyanate) is added.[2][3]
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Cyclization with Bromine: The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred overnight.[2][4]
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Work-up and Isolation: The reaction mixture is poured into water and neutralized with a base (e.g., ammonia or sodium carbonate).[2][3] The precipitated solid is collected by filtration.
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Purification: The crude Riluzole is recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.[4]
Workflow for the Synthesis of Riluzole
The following diagram illustrates the key steps in the synthesis of Riluzole from 4-(trifluoromethoxy)aniline.
Caption: Synthetic workflow for the preparation of Riluzole.
Signaling Pathways in Neurological Disorders
While specific signaling pathways directly modulated by 4-(Trifluoromethoxy)phenylacetonitrile have not been extensively documented, its utility as a scaffold for neurologically active drugs, such as Riluzole, provides a strong rationale for its investigation in this area. Riluzole's mechanism of action is believed to involve the inhibition of glutamate release, inactivation of voltage-gated sodium channels, and interference with intracellular events that follow transmitter binding to excitatory amino acid receptors.
The diagram below illustrates a simplified, generalized signaling pathway relevant to neuroprotection, a key therapeutic goal in many neurological disorders. This pathway highlights potential targets for drugs derived from intermediates like 4-(Trifluoromethoxy)phenylacetonitrile.
Caption: Generalized neuroprotective signaling pathway.
Conclusion
4-(Trifluoromethoxy)phenylacetonitrile is a chemical intermediate of significant value, particularly for the pharmaceutical and agrochemical industries. Its unique properties, conferred by the trifluoromethoxy group, make it an attractive building block for the synthesis of complex, biologically active molecules. The detailed synthetic protocols and workflows provided in this guide, along with an overview of its relevance to neuroprotective signaling pathways, are intended to support researchers and drug development professionals in leveraging the potential of this versatile compound.


